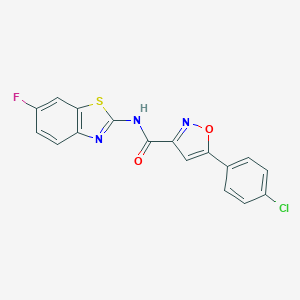
5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the isoxazole ring.
Formation of the benzothiazole ring: This can be synthesized through a condensation reaction involving a 2-aminothiophenol and a fluorinated aromatic aldehyde.
Coupling of the two moieties: The final step involves coupling the isoxazole and benzothiazole moieties through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Biology: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as enhanced conductivity or stability.
Industry: The compound may be used as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial applications.
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, gene expression, or metabolic processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
- 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxylic acid
- 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H9ClFN3O2S |
|---|---|
Molekulargewicht |
373.8 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H9ClFN3O2S/c18-10-3-1-9(2-4-10)14-8-13(22-24-14)16(23)21-17-20-12-6-5-11(19)7-15(12)25-17/h1-8H,(H,20,21,23) |
InChI-Schlüssel |
NXHKFKWHBITWFL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B253590.png)




![N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B253617.png)
![4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B253623.png)
